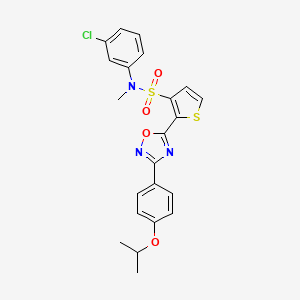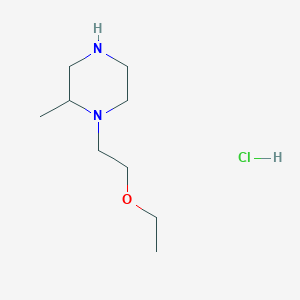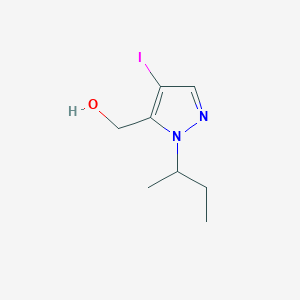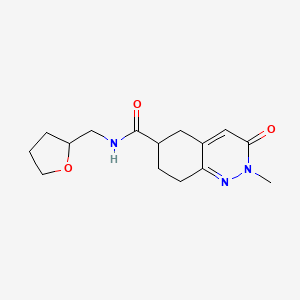![molecular formula C26H29ClN4O4S B2415564 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-03-7](/img/no-structure.png)
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C26H29ClN4O4S and its molecular weight is 529.05. The purity is usually 95%.
BenchChem offers high-quality 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kinase Inhibition
The compound has been investigated as a kinase inhibitor template. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have explored its potential as a kinase inhibitor, particularly in the context of cancer treatment .
EP1 Receptor Antagonism
Another area of interest is its role as an EP1 receptor antagonist. EP1 receptors are involved in inflammatory responses, and blocking them can be beneficial in managing inflammatory pain. This compound, specifically Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate , has been studied for its potential in treating inflammatory pain .
Medicinal Chemistry
The compound’s unique structure makes it valuable in medicinal chemistry research. Scientists explore its interactions with biological targets, aiming to design derivatives with improved pharmacological properties. Its heterocyclic scaffold provides opportunities for modification and optimization .
Organic Synthesis
Researchers have employed this compound in organic synthesis. For instance, it has been used in catalytic protodeboronation reactions of alkyl boronic esters. Such reactions enable the formation of complex molecules and functional groups, expanding the toolkit available to synthetic chemists .
Anti-Cancer Potential
While not yet fully explored, the compound’s structural features suggest potential anti-cancer activity. Its heterocyclic core and interactions with kinases make it an interesting candidate for further investigation in oncology research .
Drug Discovery
Lastly, this compound serves as a starting point for drug discovery efforts. By understanding its structure-activity relationships and biological effects, scientists can design novel derivatives with improved efficacy and reduced side effects. Its diverse applications highlight its versatility in drug development .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-chloro-2-methylphenylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring. The resulting intermediate is then reacted with 1,3-dioxolane to form the final product.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur", "1,3-dioxolane" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-methylphenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the amide intermediate.", "Step 2: Cyclization of the amide intermediate with ethyl acetoacetate and sulfur in the presence of a base such as triethylamine to form the quinazolinone ring.", "Step 3: Reaction of the quinazolinone intermediate with 1,3-dioxolane in the presence of a Lewis acid such as BF3 to form the final product." ] } | |
Número CAS |
688054-03-7 |
Nombre del producto |
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Fórmula molecular |
C26H29ClN4O4S |
Peso molecular |
529.05 |
Nombre IUPAC |
7-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H29ClN4O4S/c1-17-6-7-18(27)13-21(17)29-9-11-30(12-10-29)24(32)5-3-2-4-8-31-25(33)19-14-22-23(35-16-34-22)15-20(19)28-26(31)36/h6-7,13-15H,2-5,8-12,16H2,1H3,(H,28,36) |
Clave InChI |
LEROASQOKRANTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)
![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)
![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)
![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)